molecular formula C11H7ClN4O2S3 B2619390 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 850937-45-0

2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2619390
CAS No.: 850937-45-0
M. Wt: 358.83
InChI Key: NOZHZURBZYTRJC-UHFFFAOYSA-N
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Description

2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is an organic compound that features a complex structure with multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by reacting 5-chlorothiophene-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization with an appropriate dehydrating agent.

    Thioether formation: The 1,3,4-oxadiazole derivative is then reacted with a thioacetic acid derivative to introduce the thioether linkage.

    Acetamide formation: Finally, the thioether intermediate is reacted with thiazole-2-amine under suitable conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial or fungal infections.

    Material Science: The unique electronic properties of the heterocyclic rings make this compound a candidate for use in organic semiconductors and other electronic materials.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or binding to specific receptors, thereby disrupting biological processes essential for the survival of pathogens. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine: This compound shares the thiophene and thiazole rings but differs in the substitution pattern and the presence of a piperazine ring.

    5-Bromo-4-(thiophen-2-yl)thiazol-2-amine: Similar in having the thiophene and thiazole rings but with different substituents.

Uniqueness

2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is unique due to the presence of the 1,3,4-oxadiazole ring and the specific arrangement of functional groups, which confer distinct electronic and steric properties. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties.

Properties

IUPAC Name

2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4O2S3/c12-7-2-1-6(21-7)9-15-16-11(18-9)20-5-8(17)14-10-13-3-4-19-10/h1-4H,5H2,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZHZURBZYTRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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